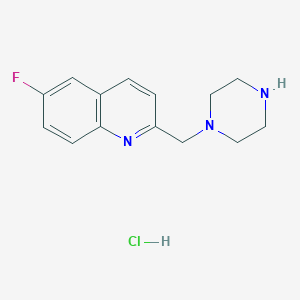

6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride

Description

Key Structural Features

The methylene bridge between the quinoline and piperazine introduces torsional freedom, as observed in computational studies of similar hybrids.

Conformational Studies Through Computational Chemistry

Conformational analysis of quinoline-piperazine hybrids often employs molecular mechanics (MMFF94) and density functional theory (DFT) to map energy landscapes. For 6-fluoro-2-(piperazin-1-ylmethyl)quinoline, the dihedral angle between the quinoline plane and piperazine ring (defined by atoms C2–CH₂–N1–Cpiperazine) is critical for stabilizing low-energy conformers. A recent study using RDKit’s EmbedMultipleConfs function generated five conformers, optimized via MMFF94, revealing energy differences up to 4.2 kcal/mol and dihedral angles ranging from 35° to 158° .

Table 1: Computed Conformational Properties

| Conformer | Energy (kcal/mol) | Dihedral Angle (°) |

|---|---|---|

| 0 | 12.4 | 35 |

| 1 | 13.1 | 72 |

| 2 | 14.9 | 158 |

| 3 | 15.8 | 49 |

| 4 | 16.6 | 93 |

The lowest-energy conformer (35°) adopts a near-parallel alignment between the quinoline and piperazine rings, maximizing π–π interactions in hydrophobic environments. In contrast, higher-energy states (>100°) disrupt this stacking, favoring solvation in polar media.

Comparative Analysis With Related Quinoline-Piperazine Hybrids

Comparative structural analysis highlights the role of halogen substitution and piperazine modifications on molecular properties:

Table 2: Structural Comparison of Quinoline-Piperazine Hybrids

- Halogen Effects : Replacing fluorine with chlorine at C6 increases molecular weight by 16.45 g/mol and lipophilicity (LogP +0.4), altering solubility and binding interactions.

- Linker Flexibility : The methylene bridge in 6-fluoro-2-(piperazin-1-ylmethyl)quinoline enhances conformational freedom compared to direct N–C bonds in analogs like 6-fluoro-2-piperazin-1-ylquinoline.

- Piperazine Modifications : Benzoyl-substituted piperazines (e.g., C₂₁H₂₁N₃O) exhibit reduced basicity compared to protonated piperazines in hydrochloride salts, affecting ionic interaction potential.

These structural variations underscore the tunability of quinoline-piperazine hybrids for targeted physicochemical properties.

Properties

Molecular Formula |

C14H17ClFN3 |

|---|---|

Molecular Weight |

281.75 g/mol |

IUPAC Name |

6-fluoro-2-(piperazin-1-ylmethyl)quinoline;hydrochloride |

InChI |

InChI=1S/C14H16FN3.ClH/c15-12-2-4-14-11(9-12)1-3-13(17-14)10-18-7-5-16-6-8-18;/h1-4,9,16H,5-8,10H2;1H |

InChI Key |

YJACDKLZRKMNFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)CC2=NC3=C(C=C2)C=C(C=C3)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride typically involves the reaction of 6-fluoroquinoline with piperazine in the presence of a suitable solvent and catalyst. The reaction conditions may vary, but common solvents include ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Functionalization of the Piperazine Ring

The piperazine group undergoes further modifications:

-

N-Alkylation : Reaction with alkyl halides (e.g., ethyl iodide) at elevated temperatures (80–110°C) introduces substituents on the piperazine nitrogen .

-

Acylation : Benzoyl chloride derivatives react with the secondary amine of piperazine under anhydrous conditions .

Substitution at the Quinoline Core

-

Vilsmeier–Haack Formylation : Phosphorus oxychloride and DMF introduce aldehyde groups at the 3-position, enabling subsequent condensations with hydrazines or amines .

-

Cyclization : Intramolecular reactions with active methylene compounds (e.g., malononitrile) form fused heterocycles under catalytic L-proline .

Acid-Base Reactions

As a hydrochloride salt, the compound participates in:

-

Deprotonation : Treatment with NaOH or K2CO3 liberates the free base, enhancing solubility in organic solvents .

-

Salt Metathesis : Exchange with counterions (e.g., sulfate, maleate) alters crystallinity and bioavailability .

Comparative Reactivity and Stability

Mechanistic Insights

Scientific Research Applications

Antibacterial Activity

The compound exhibits significant antibacterial properties against both gram-positive and gram-negative bacteria. A study highlighted the effectiveness of quinoline derivatives, including 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride, which demonstrated superior antibacterial action compared to traditional antibiotics like rifampicin and isoniazid .

Key Findings:

- Mechanism of Action : The presence of the piperazine moiety enhances the compound's ability to penetrate bacterial cell membranes, facilitating its antibacterial effects.

- In Vitro Studies : In vitro tests have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 1 to 4.1 mg/mL .

Table 1: Antibacterial Efficacy of this compound

| Bacterial Strain | MIC (mg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 1.0 | Potent |

| Escherichia coli | 3.1 | Moderate |

| Bacillus cereus | 2.4 | Moderate |

| Micrococcus luteus | 3.1 | Moderate |

Antimalarial Properties

Recent research has identified this compound as a promising candidate in the fight against malaria. The compound's structure allows for enhanced activity against Plasmodium falciparum, particularly strains resistant to conventional treatments .

Case Study:

A study investigated a series of fluorinated quinolines, including this compound, revealing that the introduction of fluorine at the C6 position significantly improved antiplasmodial activity. The most potent analogs demonstrated low nanomolar efficacy against resistant strains, with selectivity indices indicating minimal toxicity .

Table 2: Antimalarial Efficacy of Fluorinated Quinoline Derivatives

| Compound | EC50 (nM) | Selectivity Index |

|---|---|---|

| 6-Fluoro Compound | 21.0 | >200 |

| Chlorinated Analog | 37.0 | >150 |

Antiviral Activity

Emerging studies suggest that derivatives of this compound may also possess antiviral properties, particularly against hepatitis C virus (HCV). Research indicates that piperazine-containing compounds can inhibit viral replication effectively .

Research Insights:

The antiviral activity is attributed to the structural features that allow interaction with viral proteins essential for replication. This potential opens avenues for developing new antiviral therapies using quinoline derivatives.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, disrupting their normal function. The fluorine atom enhances the compound’s ability to penetrate cell membranes, increasing its efficacy. The piperazine moiety can interact with various receptors or enzymes, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural differences among analogues include halogen type, substituent positions, and nitrogen heterocycle variations. Below is a comparative table:

*Calculated based on structural similarity.

Substituent Impact on Bioactivity and Physicochemical Properties

- Fluorine vs. Chlorine/Methoxy : Fluorine’s electronegativity enhances hydrogen bonding and metabolic stability compared to chlorine or methoxy groups .

- Piperazinylmethyl vs.

- Heterocycle Variations : Piperidine/pyrrolidine substituents (e.g., in ) reduce polarity, possibly limiting aqueous solubility but enhancing membrane permeability.

Research Findings and Implications

- Synthetic Feasibility: The target compound’s synthesis likely parallels methods for similar quinolines, such as cyclization with POCl₃ or coupling reactions .

- Structure-Activity Relationships (SAR) :

- Pharmacokinetic Optimization : The hydrochloride salt improves solubility, a critical factor for oral bioavailability shared across analogues .

Biological Activity

6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride is a synthetic compound derived from the quinoline family, characterized by a unique structure that includes a piperazine moiety and a fluorine substituent. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into its biological activity, supported by research findings, data tables, and case studies.

The molecular formula of this compound is C13H15ClFN3, with a molecular weight of approximately 273.73 g/mol. It appears as a white to off-white crystalline solid, and its hydrochloride form enhances solubility in water, facilitating biological applications.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Properties : Effective against various bacterial strains, positioning it as a candidate for antibiotic development.

- Anticancer Activity : Demonstrated cytotoxic effects on cancer cell lines, particularly in breast and prostate cancer models.

Antimicrobial Activity

The compound has shown broad-spectrum antibacterial activity. In comparative studies, it was noted to be effective against resistant strains of bacteria, making it a valuable addition to the arsenal of antimicrobial agents.

Anticancer Activity

Studies have evaluated the compound's efficacy against human breast cancer (MCF-7) and prostate cancer (PC3) cell lines. For instance, derivatives of similar quinoline structures exhibited IC50 values indicating significant cytotoxicity:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline | MCF-7 | TBD |

| 4q (related derivative) | MCF-7 | 6.502 |

| 4q (related derivative) | PC3 | 11.751 |

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .

The mechanism by which this compound exerts its biological effects is still under investigation. However, its structural features suggest several potential pathways:

- Inhibition of DNA Gyrase : Similar quinolone compounds are known to target bacterial DNA gyrase, disrupting DNA replication.

- VEGFR-II Inhibition : Some derivatives have shown activity against vascular endothelial growth factor receptor II (VEGFR-II), which plays a crucial role in tumor angiogenesis .

Study on Antimicrobial Efficacy

A study conducted on various quinoline derivatives demonstrated that this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics, indicating its potential as a novel antimicrobial agent .

Study on Anticancer Effects

In vitro studies revealed that the compound induced apoptosis in MCF-7 cells through the activation of caspases and modulation of Bcl-2 family proteins. The findings suggest that this compound can effectively trigger programmed cell death in cancer cells, highlighting its therapeutic potential in oncology .

Q & A

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis-driven studies on this compound?

- Methodological Answer :

- Feasibility : Prioritize in vitro assays (e.g., enzyme inhibition) before costly in vivo models.

- Novelty : Explore understudied targets (e.g., epigenetic regulators) linked to the compound’s scaffold.

- Ethical compliance : Adhere to OECD guidelines for cytotoxicity testing to minimize animal use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.